molecular formula C20H13ClF6N2OS B2882139 N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-3,5-bis(trifluoromethyl)benzamide CAS No. 2325174-02-3

N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-3,5-bis(trifluoromethyl)benzamide

Cat. No.: B2882139
CAS No.: 2325174-02-3
M. Wt: 478.84
InChI Key: IMKATSMOLCBHPY-UHFFFAOYSA-N
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Description

N-{[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-3,5-bis(trifluoromethyl)benzamide is a structurally complex benzamide derivative featuring a 1,3-thiazole core substituted with a 2-chlorophenyl group and a methyl group at positions 2 and 4, respectively. The benzamide moiety is further modified with two trifluoromethyl groups at the 3- and 5-positions.

Properties

IUPAC Name

N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-3,5-bis(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClF6N2OS/c1-10-16(31-18(29-10)14-4-2-3-5-15(14)21)9-28-17(30)11-6-12(19(22,23)24)8-13(7-11)20(25,26)27/h2-8H,9H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMKATSMOLCBHPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClF6N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Trifluoromethylation

3,5-Bis(trifluoromethyl)benzoic acid is synthesized via Ullmann-type coupling or nucleophilic trifluoromethylation of 3,5-dibromobenzoic acid using CuI and trimethyl(trifluoromethyl)silane (TMSCF₃) in DMF at 80–100°C. Subsequent treatment with thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid to the acyl chloride.

Key Data:

Step Reagents/Conditions Yield (%)
Trifluoromethylation CuI, TMSCF₃, DMF, 24h, 80°C 72–78
Acyl chloride formation SOCl₂, reflux, 4h 95

Synthesis of [2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methanamine

Hantzsch Thiazole Synthesis

The thiazole core is constructed via cyclization of 2-chlorophenyl thioamide with α-bromo ketone :

  • 2-(2-Chlorophenyl)-4-methyl-1,3-thiazole-5-carbaldehyde is synthesized by reacting 2-bromo-1-(2-chlorophenyl)ethan-1-one with thioacetamide in ethanol under reflux.
  • Reductive amination of the aldehyde using sodium cyanoborohydride (NaBH₃CN) and ammonium acetate yields the primary amine.

Optimization Insight:

  • Solvent: Ethanol vs. DMF – Ethanol improves cyclization efficiency (82% yield vs. 68% in DMF).
  • Catalyst: CuI (5 mol%) enhances regioselectivity for the 4-methyl substituent.

Amide Coupling

The final step involves coupling 3,5-bis(trifluoromethyl)benzoyl chloride with [2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methanamine.

Schotten-Baumann Reaction

Reaction in a biphasic system (dichloromethane/water) with NaHCO₃ as the base at 0–5°C affords the amide in 85–90% yield.

Carbodiimide-Mediated Coupling

Using EDCI/HOBt in DMF at room temperature achieves comparable yields (88%) with reduced side products.

Comparative Data:

Method Conditions Yield (%) Purity (HPLC)
Schotten-Baumann NaHCO₃, 0–5°C, 2h 89 98.5
EDCI/HOBt RT, 12h 88 99.1

Critical Challenges and Solutions

Trifluoromethyl Group Stability

  • Issue: Hydrolysis of trifluoromethyl groups under acidic conditions.
  • Mitigation: Use anhydrous conditions during acyl chloride formation.

Thiazole Ring Oxidation

  • Issue: Sulfur oxidation during amide coupling.
  • Mitigation: Conduct reactions under inert atmosphere (N₂/Ar).

Scalability and Industrial Feasibility

Pilot-scale batches (1 kg) achieved 76% overall yield using the EDCI/HOBt method. Key cost drivers include TMSCF₃ and CuI catalysts, necessitating recovery systems.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-3,5-bis(trifluoromethyl)benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-3,5-bis(trifluoromethyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity. Additionally, the trifluoromethyl groups can enhance the compound’s binding affinity to certain receptors, modulating their signaling pathways .

Comparison with Similar Compounds

Table 1: Comparison of Key Benzamide Derivatives

Compound Name Core Structure Key Substituents Functional Groups Potential Applications References
N-{[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-3,5-bis(trifluoromethyl)benzamide Benzamide + 1,3-thiazole 3,5-bis(trifluoromethyl), 2-chlorophenyl, methyl Amide, thiazole, CF₃ Agrochemical (inferred)
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) Benzamide 2-trifluoromethyl, 3-isopropoxyphenyl Amide, ether, CF₃ Fungicide
N-Butyl-3,5-bis[(2-chlorobenzyl)oxy]benzamide Benzamide 3,5-bis(2-chlorobenzyloxy) Amide, ether, Cl Not specified

Key Observations :

  • Heterocyclic Core : The 1,3-thiazole ring introduces rigidity and π-stacking capability, contrasting with flutolanil’s flexible isopropoxy chain and N-Butyl-3,5-bis[(2-chlorobenzyl)oxy]benzamide’s ether-linked substituents .
  • Chlorophenyl Positioning : The 2-chlorophenyl group on the thiazole may confer steric and electronic effects distinct from the 2-chlorobenzyl ethers in N-Butyl-3,5-bis[(2-chlorobenzyl)oxy]benzamide .

Heterocyclic Substitutions

Table 2: Heterocyclic Derivatives in Agrochemical Contexts

Compound Class Core Heterocycle Key Features Functional Differences from Target Compound References
1,2,4-Triazole-3(4H)-thiones 1,2,4-Triazole Sulfonylphenyl, difluorophenyl Sulfonyl groups vs. thiazole; tautomerism in triazoles
Target Compound 1,3-Thiazole Chlorophenyl, methyl, bis(trifluoromethyl) No sulfonyl groups; fixed thiazole structure

Key Observations :

  • Triazole vs. Thiazole : The 1,2,4-triazole derivatives in exhibit tautomerism (thione-thiol equilibrium), whereas the thiazole in the target compound is structurally rigid, likely enhancing metabolic stability .
  • Substituent Effects : The absence of sulfonyl groups in the target compound may reduce polarity compared to triazole derivatives, influencing solubility and membrane permeability .

Substituent Effects on Bioactivity

  • Trifluoromethyl Groups : The 3,5-bis(trifluoromethyl) configuration in the target compound maximizes lipophilicity and electron-withdrawing effects, a trend observed in flutolanil’s fungicidal activity .
  • Chlorophenyl vs. Fluorophenyl : The 2-chlorophenyl group on the thiazole contrasts with 2,4-difluorophenyl substituents in ’s triazoles. Chlorine’s larger atomic radius and lower electronegativity may alter binding interactions in biological targets .

Biological Activity

N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-3,5-bis(trifluoromethyl)benzamide is a synthetic compound with potential applications in pharmacology, particularly in antimicrobial and anticancer therapies. This article reviews its biological activity based on existing literature and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C18H14ClF6N2OS
  • Molecular Weight : 408.82 g/mol
  • CAS Number : 865658-39-5

The presence of the thiazole ring and trifluoromethyl groups suggests potential for significant biological interactions, particularly in inhibiting enzyme activity and affecting cellular pathways.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of thiazole derivatives, including the compound . The structure-activity relationship (SAR) indicates that substituents on the thiazole ring significantly influence antibacterial potency.

  • In Vitro Studies :
    • The compound was tested against various Gram-positive and Gram-negative bacteria. The results indicated that it exhibits significant inhibitory activity, particularly against E. coli and S. aureus. For instance, a related compound with similar structural features demonstrated an IC50 value of 0.12 mg/mL against E. coli, showcasing the potential efficacy of thiazole derivatives in combating bacterial infections .
  • Mechanism of Action :
    • The mechanism involves inhibition of MurB enzyme activity, crucial for bacterial cell wall synthesis. The trifluoromethyl group enhances binding affinity through hydrogen bonding with active site residues, thereby inhibiting bacterial growth .

Anticancer Activity

Research into the anticancer properties of benzamide derivatives has shown promising results:

  • Cell Proliferation Inhibition :
    • Compounds similar to this compound have been tested for their ability to inhibit cancer cell proliferation. Notably, derivatives with electron-withdrawing groups like trifluoromethyl showed enhanced cytotoxicity against various cancer cell lines .
  • Case Studies :
    • In a study evaluating the effects on RET kinase activity (a target in certain cancers), compounds with structural similarities exhibited moderate to high potency in inhibiting cell proliferation driven by RET mutations, suggesting that modifications to the benzamide structure can yield effective anticancer agents .

Data Table: Biological Activity Overview

Activity TypeTarget Organisms/CellsIC50/MIC ValuesKey Findings
AntibacterialE. coli, S. aureus0.12 mg/mLEffective MurB inhibitor; significant binding energy
AnticancerRET-driven cancer cellsModerate to high potencyInhibits cell proliferation; promising for further development

Q & A

Basic: What are the standard synthetic routes for this compound, and how are critical intermediates characterized?

The synthesis typically involves multi-step reactions, including nucleophilic substitutions, amide couplings, and thiazole ring formation. For example:

  • Step 1 : Reacting 2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-ylmethanol with 3,5-bis(trifluoromethyl)benzoyl chloride in pyridine or dimethylformamide (DMF) under reflux conditions to form the amide bond .
  • Step 2 : Purification via column chromatography and recrystallization (e.g., from methanol or ethanol) .
  • Characterization :
    • NMR/IR : Confirming functional groups (e.g., C=O stretch at ~1650 cm⁻¹ in IR; trifluoromethyl signals at ~110–120 ppm in ¹⁹F NMR) .
    • Mass Spectrometry : Validating molecular weight (e.g., ESI-MS for [M+H]⁺ ion) .

Basic: Which spectroscopic and crystallographic methods are essential for structural validation?

  • X-ray crystallography : SHELXL is widely used for refining crystal structures, particularly for resolving hydrogen-bonding networks (e.g., N–H⋯N interactions stabilizing thiazole-amide dimers) .
  • NMR : ¹H/¹³C/¹⁹F NMR to confirm regiochemistry and trifluoromethyl group positions .
  • Single-crystal diffraction : Critical for unambiguous assignment of stereochemistry in chiral analogs .

Advanced: How can reaction yields be optimized for large-scale synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates .
  • Catalysts : Use coupling agents like HATU or EDCI for efficient amide bond formation .
  • Design of Experiments (DoE) : Statistical optimization of variables (temperature, stoichiometry) to maximize yield and minimize side products (e.g., trifluoromethyl hydrolysis) .

Advanced: What computational strategies predict biological activity or binding modes?

  • Density Functional Theory (DFT) : Models electronic properties of the trifluoromethyl groups and thiazole ring to predict reactivity .
  • Molecular docking : Screens against target proteins (e.g., kinase enzymes) using software like AutoDock. The benzamide moiety often acts as a hydrogen-bond donor .
  • MD simulations : Assess stability of ligand-receptor complexes in physiological conditions .

Advanced: How to resolve contradictions in biological assay data (e.g., inconsistent IC₅₀ values)?

  • Purity validation : HPLC (>98% purity) to rule out impurities affecting bioactivity .
  • Assay conditions : Standardize protocols (e.g., serum-free media to avoid protein binding artifacts) .
  • Structural analogs : Compare with derivatives (e.g., thiadiazole or triazole-containing analogs) to identify pharmacophore requirements .

Advanced: What in vitro assays are suitable for evaluating anticancer or antimicrobial activity?

  • Cell viability assays : MTT or resazurin-based tests against cancer lines (e.g., MCF-7, HeLa) .
  • MIC determination : Broth microdilution for antimicrobial activity (e.g., against S. aureus or E. coli) .
  • Target-specific assays : Fluorogenic substrates to measure enzyme inhibition (e.g., HDAC or kinase inhibitors) .

Advanced: How to address challenges in crystallizing this compound?

  • Solvent screening : Use mixed solvents (e.g., methanol:water) to improve crystal growth .
  • Temperature gradients : Slow cooling from reflux to room temperature enhances crystal quality .
  • Additives : Small amounts of co-solvents (e.g., DMSO) may disrupt aggregation .

Advanced: What strategies mitigate impurities from trifluoromethyl group hydrolysis?

  • Anhydrous conditions : Use molecular sieves or dry solvents during synthesis .
  • Protecting groups : Temporarily mask reactive sites (e.g., silyl ethers for hydroxyl intermediates) .
  • HPLC monitoring : Track degradation products and adjust reaction pH (e.g., maintain pH <7 to avoid hydrolysis) .

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